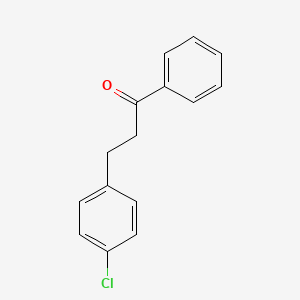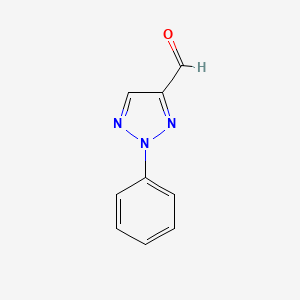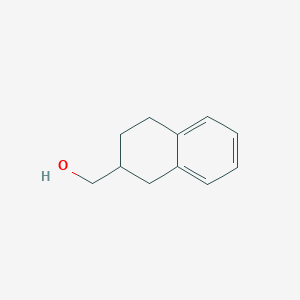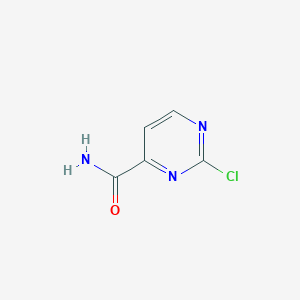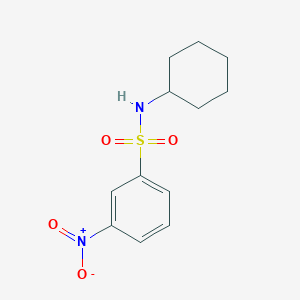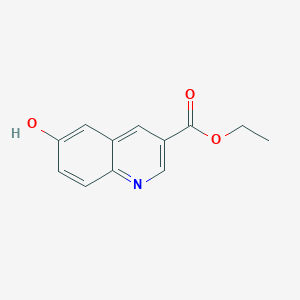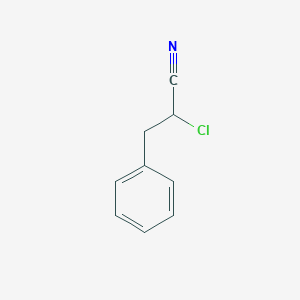
2-Chloro-3-phenyl-propionitrile
概要
説明
2-Chloro-3-phenyl-propionitrile is a chemical compound with the molecular formula C9H8ClN . It is used in various applications, including pharmaceutical and polymer synthesis .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-phenyl-propionitrile consists of a phenyl group (a ring of 6 carbon atoms) attached to a 3-carbon chain. The terminal carbon of this chain is bonded to a chlorine atom and a cyano group (C≡N), forming the propionitrile part of the molecule . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Chloro-3-phenyl-propionitrile has a molecular weight of 165.62 g/mol . It has a complexity of 152 and a topological polar surface area of 23.8 Ų . The compound is covalently bonded and is canonicalized .科学的研究の応用
Proteomics Research
“2-Chloro-3-phenyl-propionitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Synthesis of Metal Organonitrile Complexes
This compound is used in the synthesis of metal organonitrile complexes . These complexes are popular in organometallic chemistry due to their beneficial applications in inorganic materials and catalysis .
Catalysis of Cyclopropanation Reactions
“2-Chloro-3-phenyl-propionitrile” is used in the catalysis of cyclopropanation reactions . Cyclopropanes are essential subunits of many natural products, and a large number of synthetic compounds that carry a cyclopropane unit possess biological activities .
Biological Activities Against Pathogenic Bacteria
The metal complexes synthesized using “2-Chloro-3-phenyl-propionitrile” have been screened for their biological activities against a number of pathogenic bacteria . Most of the complexes have shown moderate activities against Gram-positive and low activities against Gram-negative bacteria .
Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes
“2-Chloro-3-phenyl-propionitrile” could potentially be used in the synthesis of near-infrared-absorbing anionic heptamethine cyanine dyes . These dyes have applications in various fields such as medical diagnostics, therapeutics, and photodynamic therapy .
Synthesis of Other Complexes
The nitrile ligands in “2-Chloro-3-phenyl-propionitrile” can be easily replaced by more strongly coordinating ligands, making the complexes proper starting materials for the synthesis of other complexes .
Safety And Hazards
Direct contact with 2-Chloro-3-phenyl-propionitrile can be harmful. It is toxic if inhaled and fatal if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
特性
IUPAC Name |
2-chloro-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292173 | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-phenyl-propionitrile | |
CAS RN |
17849-62-6 | |
| Record name | NSC80631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

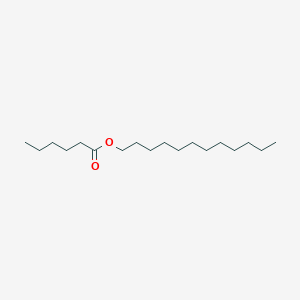
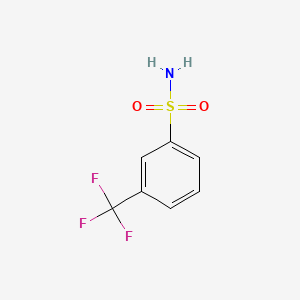
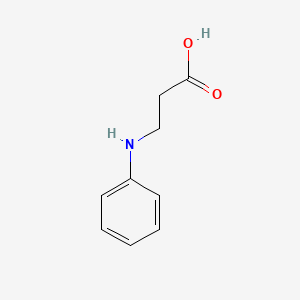
![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
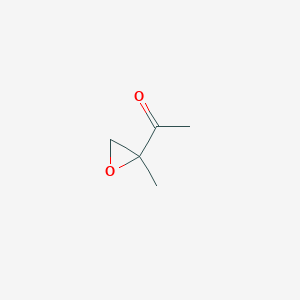
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)
